molecular formula C23H25N3O2 B11192413 3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

Cat. No.: B11192413
M. Wt: 375.5 g/mol
InChI Key: ZQJOPLANKPOHRF-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a phenyl group, an oxadiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under basic conditions. This reaction often requires a dehydrating agent to facilitate the cyclization process.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with an appropriate nucleophile.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with 3,5-dimethylbenzoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide core or the phenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The presence of the oxadiazole ring and phenyl group can impart unique electronic and optical properties, making it useful in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the oxadiazole ring.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The cyclohexyl and phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-phenylpyrazole: Similar in structure but contains a pyrazole ring instead of an oxadiazole ring.

    2-(1,2,4-oxadiazol-5-yl)aniline: Contains the oxadiazole ring but differs in the substituents attached to it.

    5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a dioxaborinane ring instead of an oxadiazole ring.

Uniqueness

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to the combination of its structural features, including the oxadiazole ring, cyclohexyl group, and benzamide core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide

InChI

InChI=1S/C23H25N3O2/c1-16-13-17(2)15-19(14-16)21(27)25-23(11-7-4-8-12-23)22-24-20(26-28-22)18-9-5-3-6-10-18/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3,(H,25,27)

InChI Key

ZQJOPLANKPOHRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=CC=C4)C

Origin of Product

United States

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